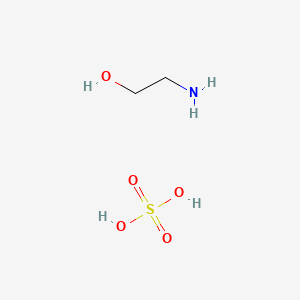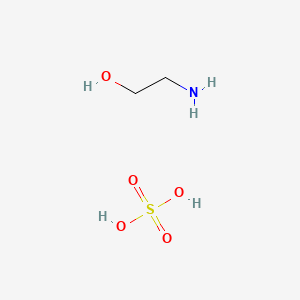
Phosphoric acid, octyl ester, diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, octyl ester, diethanolamine salt is a chemical compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of different substances. This compound is particularly valued in formulations where mildness and non-irritating properties are essential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphoric acid, octyl ester, diethanolamine salt typically involves the esterification of phosphoric acid with octyl alcohol, followed by neutralization with diethanolamine. The reaction conditions often include:
Esterification: Phosphoric acid reacts with octyl alcohol in the presence of a catalyst, such as sulfuric acid, at elevated temperatures (around 100-150°C).
Neutralization: The resulting octyl phosphate ester is then neutralized with diethanolamine under controlled conditions to form the final product.
Industrial Production Methods: In industrial settings, the production process is scaled up using continuous reactors to ensure consistent quality and yield. The process involves:
Raw Material Handling: Accurate measurement and mixing of phosphoric acid, octyl alcohol, and diethanolamine.
Reaction Control: Maintaining optimal temperature and pH levels to ensure complete reaction and prevent side reactions.
Purification: The product is purified through distillation or filtration to remove any unreacted materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, octyl ester, diethanolamine salt can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze back to phosphoric acid and octyl alcohol.
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Phosphoric acid and octyl alcohol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, octyl ester, diethanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of buffers and media for cell culture due to its mild nature.
Medicine: Utilized in pharmaceutical formulations to improve the bioavailability of drugs.
Industry: Applied in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization. The molecular targets include:
Cell Membranes: Enhances permeability and facilitates the transport of molecules.
Proteins: Stabilizes protein structures in solution.
Lipids: Aids in the formation of micelles and liposomes.
Comparaison Avec Des Composés Similaires
Phosphoric acid, octyl ester, diethanolamine salt is unique due to its specific combination of hydrophilic and hydrophobic properties. Similar compounds include:
Phosphoric acid, decyl ester, diethanolamine salt: Similar structure but with a longer alkyl chain, offering different solubility and surfactant properties.
Phosphoric acid, ethyl ester, diethanolamine salt: Shorter alkyl chain, resulting in different applications and properties.
Phosphoric acid, butyl ester, diethanolamine salt: Intermediate chain length, balancing properties between the octyl and ethyl esters.
Each of these compounds has unique properties that make them suitable for specific applications, but this compound is particularly valued for its balance of mildness and effectiveness in various formulations.
Propriétés
Numéro CAS |
68921-72-2 |
|---|---|
Formule moléculaire |
C12H30NO6P |
Poids moléculaire |
315.34 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H11NO2/c1-2-3-4-5-6-7-8-12-13(9,10)11;6-3-1-5-2-4-7/h2-8H2,1H3,(H2,9,10,11);5-7H,1-4H2 |
Clé InChI |
ITSXQPHPQLBAHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Numéros CAS associés |
65151-84-0 59707-20-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
